molecular formula C12H18N2 B1643787 (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine

(3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine

Cat. No.: B1643787
M. Wt: 190.28 g/mol
InChI Key: NFZIZQCPMPUVFT-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine: is a chiral amine with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group at the nitrogen atom and a methyl group at the fourth carbon atom. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions. For instance, the compound can be synthesized by the reductive amination of a suitable ketone precursor with a chiral amine. The reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or chemoenzymatic processes to enhance the efficiency and selectivity of the synthesis. Enzymes such as lipases can be employed to catalyze the resolution of racemic mixtures, providing enantiomerically pure products .

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include imines, oximes, and various substituted pyrrolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology and Medicine: The compound has applications in medicinal chemistry, particularly in the development of pharmaceuticals. It serves as a precursor for the synthesis of drugs with potential therapeutic effects, including antibacterial and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine lies in its specific stereochemistry and the presence of the benzyl and methyl substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m0/s1

InChI Key

NFZIZQCPMPUVFT-JQWIXIFHSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]1N)CC2=CC=CC=C2

SMILES

CC1CN(CC1N)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC1N)CC2=CC=CC=C2

Origin of Product

United States

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